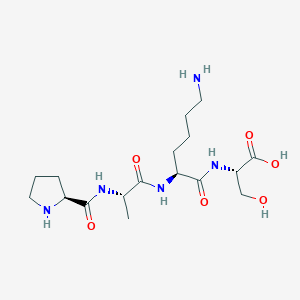

L-Prolyl-L-alanyl-L-lysyl-L-serine

Beschreibung

Eigenschaften

CAS-Nummer |

798540-62-2 |

|---|---|

Molekularformel |

C17H31N5O6 |

Molekulargewicht |

401.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C17H31N5O6/c1-10(20-15(25)11-6-4-8-19-11)14(24)21-12(5-2-3-7-18)16(26)22-13(9-23)17(27)28/h10-13,19,23H,2-9,18H2,1H3,(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t10-,11-,12-,13-/m0/s1 |

InChI-Schlüssel |

MZTGBTLZHKSAMQ-CYDGBPFRSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1 |

Kanonische SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural and Functional Considerations

The target tetrapeptide comprises four amino acids: proline (Pro), alanine (Ala), lysine (Lys), and serine (Ser), arranged in a specific N- to C-terminal sequence. Key challenges in its synthesis include:

- Stereochemical preservation during coupling reactions.

- Side-chain reactivity management , particularly the ε-amino group of lysine and the hydroxyl group of serine.

- Sequential coupling efficiency to avoid truncated or misassembled products.

Protective group selection is critical to address these challenges. For instance, the ε-amino group of lysine requires protection to prevent undesired side reactions, while the hydroxyl group of serine may remain unprotected or be temporarily shielded depending on the synthesis strategy.

Protective Group Strategies

α-Amino and Carboxyl Protection

- Proline (Pro) : The α-amino group is typically protected with tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups, which are removed via acidolysis (e.g., trifluoroacetic acid, TFA) or catalytic hydrogenation, respectively.

- Alanine (Ala) : Boc or 9-fluorenylmethyloxycarbonyl (Fmoc) groups are employed for α-amino protection, with carboxyl groups activated as p-nitrophenyl esters or benzyl esters.

- Lysine (Lys) : The ε-amino group is protected with Cbz or tert-butoxycarbonyl (Boc), while the α-amino group uses Boc or Fmoc.

- Serine (Ser) : The hydroxyl group may remain unprotected, though temporary protection with tert-butyl (t-Bu) or benzyl (Bzl) groups is feasible for solution-phase synthesis.

Synthesis Methodologies

Solution-Phase Fragment Condensation

This approach involves synthesizing shorter peptide fragments (e.g., dipeptides) and sequentially coupling them.

Step 1: Synthesis of Pro-Ala Dipeptide

- Protection : Boc-Pro-OH and H-Ala-OBzl (benzyl ester) are prepared.

- Activation : Boc-Pro-OH is activated using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Coupling : Activated Boc-Pro reacts with H-Ala-OBzl to yield Boc-Pro-Ala-OBzl.

- Deprotection : The Boc group is removed with TFA, yielding H-Pro-Ala-OBzl.

Step 2: Synthesis of Lys-Ser Dipeptide

- Protection : Boc-Lys(Cbz)-OH and H-Ser-OBzl are used.

- Activation : Boc-Lys(Cbz)-OH is converted to its p-nitrophenyl ester.

- Coupling : Reacted with H-Ser-OBzl to form Boc-Lys(Cbz)-Ser-OBzl.

- Deprotection : Boc is removed with TFA.

Step 3: Fragment Coupling

- Activation : H-Pro-Ala-OBzl’s carboxyl group is activated using DCC/HOBt.

- Coupling : Reacted with H-Lys(Cbz)-Ser-OBzl to form Boc-Pro-Ala-Lys(Cbz)-Ser-OBzl.

- Global Deprotection : Catalytic hydrogenation removes Cbz and OBzl groups, yielding Pro-Ala-Lys-Ser.

Challenges:

- Low yields in fragment coupling due to steric hindrance.

- Racemization risk at serine and lysine residues during activation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers higher efficiency for stepwise assembly, particularly for peptides under 50 residues.

Step 1: Resin Loading

- Resin : Wang resin pre-loaded with Fmoc-Ser-OH.

- Deprotection : Fmoc is removed using 20% piperidine in dimethylformamide (DMF).

Step 2: Sequential Coupling

- Lysine Incorporation :

- Fmoc-Lys(Cbz)-OH activated with HBTU/HOBt is coupled to the resin-bound Ser.

- Deprotected with piperidine.

- Alanine Incorporation :

- Fmoc-Ala-OH coupled similarly.

- Proline Incorporation :

- Fmoc-Pro-OH added to complete the sequence.

Step 3: Cleavage and Deprotection

- Cleavage : TFA cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) releases the peptide from the resin.

- Side-chain deprotection : Simultaneous removal of Cbz (lysine) and resin linkages.

Advantages:

- Automation compatibility and reduced purification steps.

- High purity with intermediate washings.

Comparative Analysis of Synthesis Routes

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 40–60% | 70–85% |

| Purification Steps | 3–5 | 1–2 |

| Racemization Risk | Moderate | Low |

| Time Efficiency | Weeks | Days |

| Scale Feasibility | Multi-gram | Milligram to gram |

Purification and Characterization

Chromatographic Techniques

Industrial and Research Applications

Pro-Ala-Lys-Ser has potential applications in:

- Drug Development : As a substrate for protease studies or a component of therapeutic peptides.

- Biomaterials : Functionalized surfaces for cell adhesion studies.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-alanyl-L-lysyl-L-serine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide into individual amino acids.

Oxidation: Modifying specific amino acid residues, such as converting serine to serine oxide.

Substitution: Replacing one amino acid with another in the peptide chain.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions, such as HCl or NaOH.

Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.

Substitution: Achieved through mutagenesis techniques or chemical synthesis.

Major Products

Hydrolysis: Produces individual amino acids (proline, alanine, lysine, serine).

Oxidation: Produces oxidized amino acids.

Substitution: Produces modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-alanyl-L-lysyl-L-serine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-alanyl-L-lysyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Prolyl-L-alanyl-L-lysyl-L-serine with peptides of similar length and residue composition:

Key Observations:

Sequence Length and Flexibility : Shorter peptides like Pro-Ala-Lys-Ser (tetrapeptide) lack the extended conformational flexibility seen in longer peptides (e.g., the octapeptide in ), which may limit their interaction with large protein targets.

Charge and Solubility : The inclusion of charged residues (Lys, Arg) in Pro-Ala-Lys-Ser and Lys-Ala-Leu-Pro-Arg-Ser enhances solubility, whereas hydrophobic residues (Leu, Val, Phe) in other peptides reduce it .

Post-Translational Modifications : Phosphorylated serine in introduces a negative charge, enabling interactions with metal ions or signaling proteins—a feature absent in the unmodified Pro-Ala-Lys-Ser.

Q & A

Basic Research Questions

Q. What established methodologies are employed for synthesizing L-Prolyl-L-alanyl-L-lysyl-L-serine, and how can reaction conditions be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. Coupling reactions are facilitated by agents like HBTU or HATU with DIPEA as a base. Optimization involves adjusting resin swelling (e.g., DMF or DCM), temperature control (room temperature vs. 40°C), and iterative deprotection (20% piperidine) to minimize side reactions. Purification is achieved via reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) .

Q. How is the structural integrity of L-Prolyl-L-alanyl-L-lysyl-L-serine validated post-synthesis?

- Methodology : Multi-step characterization includes:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- Nuclear magnetic resonance (NMR) : 1H/13C NMR in DMSO-d6 or D2O to verify backbone connectivity and stereochemistry.

- Circular dichroism (CD) : For secondary structure analysis in aqueous buffers.

- HPLC purity checks : Retention time consistency and baseline resolution (>95% purity) .

Q. What are the primary biological roles of L-Prolyl-L-alanyl-L-lysyl-L-serine in cellular systems?

- Methodology : Mechanistic studies use:

- Receptor-binding assays : Radioligand competition or surface plasmon resonance (SPR) to quantify affinity.

- Cell signaling pathway analysis : Western blotting for phosphorylated kinases (e.g., MAPK/ERK) or transcriptional reporters (e.g., luciferase).

- Gene knockdown (siRNA/CRISPR) : To identify target proteins mediating its effects .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during SPPS of L-Prolyl-L-alanyl-L-lysyl-L-serine, particularly for sterically hindered residues?

- Methodology :

- Double coupling : Extend reaction time (2–4 hours) or use excess activated amino acids (3–5 eq).

- Microwave-assisted synthesis : Enhances kinetics (50°C, 30 W) for challenging couplings.

- Side-chain protection : Use orthogonal groups (e.g., Alloc for lysine) to reduce aggregation.

- Real-time monitoring : Kaiser test or FT-IR to track free amine depletion .

Q. How should contradictory findings about the peptide’s bioactivity in different cell lines be resolved?

- Methodology :

- Dose-response profiling : Establish EC50/IC50 curves across cell types (e.g., HEK293 vs. HeLa).

- Cell-specific factors : Check receptor isoform expression (qPCR/WB) or membrane permeability (flow cytometry with fluorescent analogs).

- Pathway inhibition : Use selective inhibitors (e.g., U0126 for ERK) to isolate signaling nodes.

- Metabolic stability assays : Compare peptide degradation rates (LC-MS/MS in conditioned media) .

Q. What computational approaches predict the tertiary structure and interaction sites of L-Prolyl-L-alanyl-L-lysyl-L-serine?

- Methodology :

- Molecular dynamics (MD) simulations : AMBER or GROMACS with explicit solvent models (TIP3P) to study conformational dynamics.

- Docking studies (AutoDock Vina) : Screen against potential targets (e.g., integrins or GPCRs) using homology models.

- Machine learning : AlphaFold2 for de novo structure prediction or sequence-based affinity scoring .

Q. What strategies mitigate oxidative degradation of L-Prolyl-L-alanyl-L-lysyl-L-serine during storage and handling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.